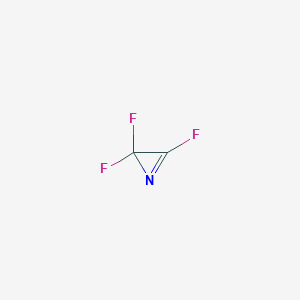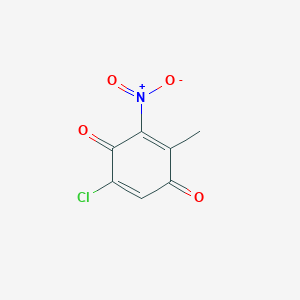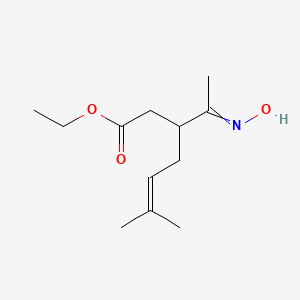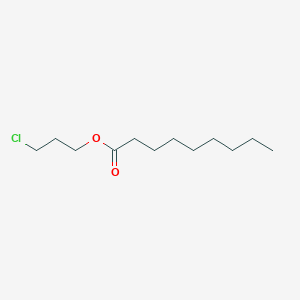
3-Chloropropyl nonanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloropropyl nonanoate is an organic compound with the molecular formula C12H23ClO2 It is an ester formed from nonanoic acid and 3-chloropropanol
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloropropyl nonanoate can be synthesized through the esterification reaction between nonanoic acid and 3-chloropropanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloropropyl nonanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles, leading to the formation of different substituted products.
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of nonanoic acid and 3-chloropropanol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reaction is typically carried out in an organic solvent such as ethanol or methanol.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used, while reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted esters or alcohols, depending on the nucleophile used.
Hydrolysis: Nonanoic acid and 3-chloropropanol.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
3-Chloropropyl nonanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other esters and substituted compounds.
Biology: The compound can be used in studies involving esterases and other enzymes that catalyze ester hydrolysis.
Medicine: Research into potential pharmaceutical applications, including drug delivery systems and prodrug formulations.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of 3-chloropropyl nonanoate primarily involves its reactivity as an ester. In biological systems, esterases can hydrolyze the ester bond, releasing nonanoic acid and 3-chloropropanol. These products can then participate in various metabolic pathways, influencing cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
3-Chloropropyl acetate: Another ester with similar reactivity but derived from acetic acid.
3-Chloropropyl butanoate: An ester formed from butanoic acid, exhibiting similar chemical properties.
3-Chloropropyl hexanoate: An ester derived from hexanoic acid, also showing comparable reactivity.
Uniqueness
3-Chloropropyl nonanoate is unique due to its specific chain length and the presence of a chlorine atom, which imparts distinct chemical properties and reactivity. Its longer carbon chain compared to similar esters like 3-chloropropyl acetate or butanoate can influence its solubility, boiling point, and overall chemical behavior.
Properties
CAS No. |
88606-71-7 |
|---|---|
Molecular Formula |
C12H23ClO2 |
Molecular Weight |
234.76 g/mol |
IUPAC Name |
3-chloropropyl nonanoate |
InChI |
InChI=1S/C12H23ClO2/c1-2-3-4-5-6-7-9-12(14)15-11-8-10-13/h2-11H2,1H3 |
InChI Key |
ZLKLIVLFBLTYCO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)OCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



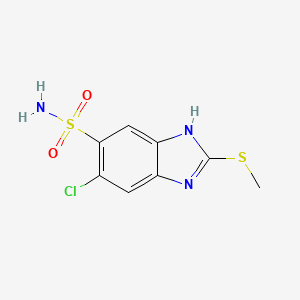
![Dimethyl (bicyclo[2.2.1]hept-5-en-2-ylidene)propanedioate](/img/structure/B14375210.png)
![6-Methyl-3-phenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one](/img/structure/B14375218.png)
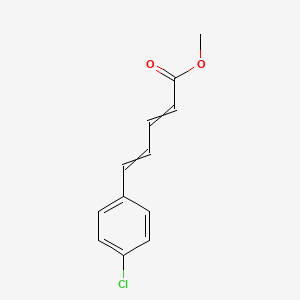

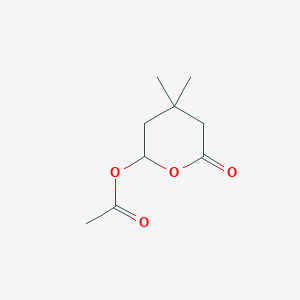
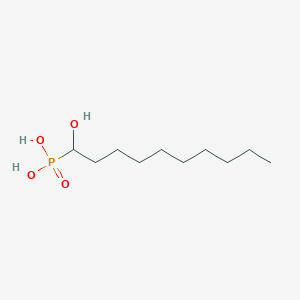
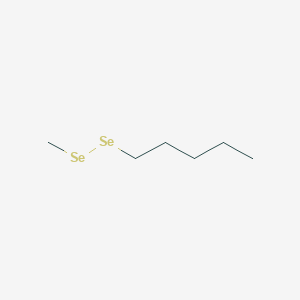

![9-[(2-Chloro-6-fluorophenyl)methylidene]-9H-fluorene](/img/structure/B14375265.png)
